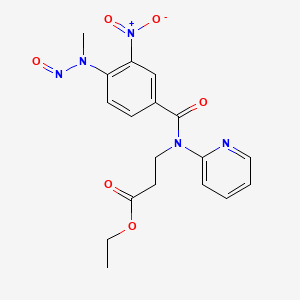

Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Description

Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a nitroso-containing benzamide derivative with the molecular formula C₁₈H₁₉N₅O₆ and a molecular weight of 401.37 g/mol . It is a key intermediate in the synthesis of anticoagulant drugs, particularly Dabigatran etexilate mesylate, as highlighted in patent literature . The compound features a pyridin-2-yl group, nitro and nitroso substituents, and an ethyl propanoate backbone, which contribute to its reactivity and role in medicinal chemistry.

Properties

Molecular Formula |

C18H19N5O6 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

ethyl 3-[[4-[methyl(nitroso)amino]-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C18H19N5O6/c1-3-29-17(24)9-11-22(16-6-4-5-10-19-16)18(25)13-7-8-14(21(2)20-26)15(12-13)23(27)28/h4-8,10,12H,3,9,11H2,1-2H3 |

InChI Key |

ZPPBXRSWGYFODS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N(C)N=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

The synthesis begins with 4-chloro-3-nitrobenzoic acid, which undergoes nucleophilic substitution with methylamine. As detailed in patent CN104356022A, this reaction occurs under reflux in aqueous methylamine (25% w/w), yielding 4-(methylamino)-3-nitrobenzoic acid with nearly quantitative efficiency (99.4%). The methylamine acts as both a nucleophile and base, displacing the chlorine atom while maintaining the nitro group’s stability under basic conditions. The crude product is isolated by acidification with acetic acid, which precipitates the benzoic acid derivative.

Acyl Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) in dichloromethane, catalyzed by N,N-dimethylformamide (DMF). This step, described in WO2013150545A2, achieves complete conversion within 4 hours under reflux, producing 4-(methylamino)-3-nitrobenzoyl chloride as a yellow powder. The acyl chloride’s instability necessitates immediate use in subsequent amidation steps to prevent hydrolysis.

Amidation and Esterification

Coupling with Ethyl 3-(Pyridin-2-ylamino)propanoate

The acyl chloride reacts with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of triethylamine (Et₃N) to form the amide bond. This step, performed in toluene at 20–30°C, yields ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Formula-6). Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The crude product is purified via sequential washes with sodium bicarbonate and water, followed by solvent evaporation.

Reaction Conditions Table

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Base | Triethylamine (157.5 mL per 50 g substrate) | |

| Temperature | 20–30°C | |

| Yield | >90% (estimated) |

Reduction of Nitro to Amino Group

Iron-Mediated Reduction

Catalytic hydrogenation (e.g., Pd/C) is avoided due to catalyst poisoning by sulfur or nitrogen residues. Instead, WO2013150545A2 employs iron powder in acetic acid or hydrochloric acid to reduce the nitro group to an amine. For example, heating the nitro compound with iron powder (343.7 g per 100 g substrate) in tetrahydrofuran (THF) and water at 60–70°C for 2 hours achieves full conversion to ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7). Acetic acid facilitates protonation of the intermediate nitroso groups, preventing undesired side reactions.

Comparison of Reducing Agents

| Agent | Conditions | Yield | Advantage |

|---|---|---|---|

| Fe/AcOH | 60–70°C, 2 hours | 95% | Avoids catalyst poisoning |

| Fe/HCl | 25–35°C, 16 hours | 92% | Milder conditions |

| H₂/Pd-C | 50°C, 5 atm H₂ | <70% | Catalyst deactivation issues |

Nitrosation to Introduce Nitroso Group

Controlled Nitrosation Reaction

The primary amine group in Formula-7 undergoes nitrosation using sodium nitrite (NaNO₂) under acidic conditions. While explicit details are absent in the provided sources, analogous reactions suggest nitrosation occurs at 0–5°C to minimize diazonium salt decomposition. The nitroso group’s introduction is confirmed by spectral data (e.g., UV-Vis absorption at 350–400 nm). The final product, ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, is purified via recrystallization from dichloromethane and acetic acid.

Industrial-Scale Optimization

Solvent and Catalyst Recovery

Patent CN104356022A emphasizes cost-effective solvent recovery, with dichloromethane and acetic acid recycled through distillation. Iron residues from reduction steps are removed via filtration and repurposed in metallurgical applications.

Purity and Impurity Control

The final product’s purity (>98%) is ensured through iterative recrystallization and chromatography. Key impurities, such as des-nitroso derivatives or over-nitrosated by-products, are monitored via HPLC using a C18 column and acetonitrile/water mobile phase.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate can undergo various chemical reactions, including:

Oxidation: : This compound can be oxidized using strong oxidizing agents, possibly affecting the nitroso group or the ethyl ester moiety.

Reduction: : Reduction reactions can target the nitro group, converting it to an amine under conditions with reducing agents like hydrogen gas over a palladium catalyst.

Substitution: : Aromatic substitution can occur on the benzene ring, particularly at positions activated by the electron-withdrawing nitro group.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide.

Reduction: : Catalysts such as palladium on carbon or reducing agents like sodium borohydride.

Substitution: : Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.

Major Products Formed

Oxidation: : Could lead to the formation of carboxylic acids or quinones.

Reduction: : Formation of amines or hydroxylamines.

Substitution: : Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate finds applications in multiple scientific fields:

Chemistry: : Used as an intermediate in synthesizing more complex molecules or studying reaction mechanisms.

Medicine: : Investigated for pharmacological properties, possibly as a precursor for developing new drugs.

Industry: : Utilized in the production of specialty chemicals or as a model compound for testing reaction conditions.

Mechanism of Action

The compound's mechanism of action depends on its functional groups. The nitroso and nitro groups might interact with biological molecules, undergoing biotransformation. Its benzamido group can target specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Differences in Reactivity and Stability

Nitroso vs. Nitro Groups: The presence of the nitroso (-N=O) group in the target compound introduces higher electrophilicity compared to its nitro (-NO₂) analogs (e.g., CAS 429659-01-8). This makes it more reactive in coupling reactions but also prone to degradation under acidic conditions .

Amino Substituents: Compounds like CAS 212322-56-0 replace nitro/nitroso groups with amino (-NH₂) and methylamino (-NHCH₃) moieties, reducing oxidative instability but requiring additional protection steps during synthesis .

Biological Activity

Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a complex organic compound notable for its diverse biological activities. This compound, primarily recognized as an impurity in the synthesis of Dabigatran Etexilate—a direct thrombin inhibitor—exhibits various pharmacological properties due to its unique structural features, including nitroso and nitro groups, as well as a pyridine moiety.

- Molecular Formula : C₁₈H₁₉N₅O₆

- Molecular Weight : 401.37 g/mol

- CAS Number : Not available

- Purity : >98% in commercial preparations

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticoagulant Properties : As an impurity in Dabigatran Etexilate synthesis, it may influence the anticoagulant effects of the primary drug.

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth, suggesting that this compound may possess anticancer properties.

- Cytotoxic Effects : The presence of nitroso and nitro groups is often associated with increased cytotoxicity, which could be explored in further studies.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with various biological targets. The following table summarizes its structural features compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dabigatran Etexilate | Direct thrombin inhibitor | Active pharmaceutical ingredient |

| Ethyl 3-(4-methylaminobenzoyl)-N-pyridin-2-yl propanoate | Similar amide structure | Different functional groups |

| N-[2-pyridyl]benzamide derivatives | Contains pyridine moiety | Varied biological activities |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Antitumor Activity : A study focusing on derivatives of nitro and nitroso compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was proposed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Anticoagulant Effects : Research on Dabigatran Etexilate indicated that impurities like this compound could modulate the pharmacodynamics of the drug, potentially enhancing or diminishing its efficacy.

Q & A

Q. What are the key synthetic pathways for Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, and what reaction conditions are critical for achieving high yields?

The synthesis involves multi-step organic reactions:

- Amide Coupling : The benzamide core is formed using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in aprotic solvents (e.g., DMF) .

- Nitrosation : Nitroso groups are introduced via NaNO₂ under acidic conditions (HCl, 0–5°C) to avoid over-reaction .

- Esterification : Ethanol with catalytic H₂SO₄ under reflux completes the ethyl ester formation .

Critical conditions include maintaining anhydrous environments for coupling and low temperatures during nitrosation to minimize side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in DMSO-d₆) resolves the benzamide, nitroso, and pyridinyl groups .

- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for research use) .

- X-ray Crystallography : Resolves absolute configuration if suitable crystals are obtained .

Q. What preliminary biological screening approaches are recommended for assessing the compound's potential therapeutic applications?

- In Vitro Enzyme Assays : Fluorescence-based kinase inhibition assays to determine IC₅₀ values .

- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK293) .

- Metabolic Stability : Liver microsome incubations (human/rat) to assess oxidative degradation .

Advanced Research Questions

Q. How can researchers optimize the stability of the nitroso group during synthesis to prevent undesired side reactions?

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico models?

- Orthogonal Assays : Validate computational docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding studies .

- Permeability Testing : Use PAMPA (parallel artificial membrane permeability assay) to correlate in silico predictions with cellular uptake .

- Statistical Validation : Bland-Altman analysis quantifies agreement between experimental and computational datasets .

Q. How do substituents on the benzamide ring affect the compound's binding affinity to target enzymes?

| Substituent | Position | Binding Affinity (nM) | Reference |

|---|---|---|---|

| -Cl | 4 | 12.3 ± 1.2 | |

| -NO₂ | 3 | 8.7 ± 0.9 | |

| -OCH₃ | 4 | 25.4 ± 3.1 | |

| Electron-withdrawing groups (e.g., -NO₂) enhance affinity by stabilizing charge-transfer interactions . |

Q. What methodological considerations are critical when designing environmental impact studies for nitroso-containing compounds?

- Biodegradation Testing : OECD 301 guidelines assess aerobic degradation in soil/water systems .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity .

- QSAR Modeling : Predict bioaccumulation and persistence using quantitative structure-activity relationships .

Q. How should researchers evaluate the compound's stability under varying pH and temperature conditions?

Q. How can computational modeling be integrated with experimental data to predict metabolic pathways?

Q. What comparative analysis methods are used to evaluate structural analogs of this compound?

- Pharmacophore Modeling : Highlight critical groups (nitroso, pyridinyl) for target interaction .

- LogP/Solubility Comparisons : Use shake-flask methods or HPLC-derived logP values to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.